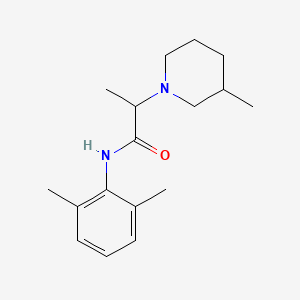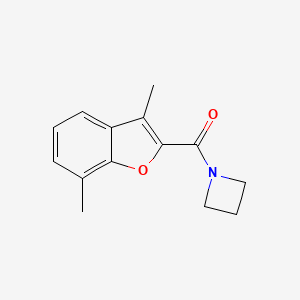
1-(2-Methylprop-2-enyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylprop-2-enyl)piperidine-4-carboxamide, also known as A-836,339, is a synthetic compound that has been studied for its potential use as a pain medication. It belongs to a class of compounds known as cannabinoid receptor agonists, which interact with the body's endocannabinoid system to produce a variety of effects. In
Wirkmechanismus
1-(2-Methylprop-2-enyl)piperidine-4-carboxamide acts as a selective agonist for the CB2 receptor, which is one of two cannabinoid receptors found in the body. Activation of the CB2 receptor has been shown to produce a variety of effects, including analgesia, anti-inflammatory effects, and modulation of immune function. 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide has been shown to produce these effects by activating the CB2 receptor in a dose-dependent manner.
Biochemical and Physiological Effects
1-(2-Methylprop-2-enyl)piperidine-4-carboxamide has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of immune function. In animal models, 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide has been shown to produce dose-dependent analgesia in response to acute and chronic pain stimuli. In addition, 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide has been shown to produce anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Finally, 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide has been shown to modulate immune function by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide in lab experiments is that it is a selective agonist for the CB2 receptor, which allows for the precise modulation of this receptor without affecting other receptors in the body. In addition, 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide has been shown to produce consistent and dose-dependent effects in animal models, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide. One area of interest is the potential use of 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide in the treatment of neuropathic pain, which is a chronic pain condition that is difficult to treat with existing medications. Another area of interest is the potential use of 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide in the treatment of anxiety and depression, which are common psychiatric disorders that are often treated with medications that have significant side effects. Finally, future research could explore the potential use of 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide in the treatment of other conditions, such as inflammation and autoimmune disorders.
Synthesemethoden
The synthesis of 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final compound. The process typically involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylprop-2-enyl)piperidine-4-carboxamide has been studied extensively for its potential use as a pain medication. It has been shown to produce analgesic effects in animal models of acute and chronic pain, and has also been investigated for its potential use in the treatment of neuropathic pain. In addition, 1-(2-Methylprop-2-enyl)piperidine-4-carboxamide has been studied for its potential use in the treatment of anxiety and depression, as well as for its effects on appetite and metabolism.
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(2)7-12-5-3-9(4-6-12)10(11)13/h9H,1,3-7H2,2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSQHFNFIYVHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7565765.png)
![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)

![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)


![6-chloro-4-N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7565846.png)


